molecular formula C17H24N2O7 B4040621 3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid

3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B4040621
M. Wt: 368.4 g/mol
InChI Key: FBXRXSXHYDDILK-UHFFFAOYSA-N
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Description

3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a nitrophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine typically involves multiple steps, starting with the preparation of the nitrophenoxyethyl intermediate. This intermediate is then reacted with 3-methylpiperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and solvents like ethanol or dichloromethane. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can produce various oxides or other derivatives.

Scientific Research Applications

3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The nitrophenoxyethyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate cellular processes through its effects on signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-[2-(4-nitrophenoxy)ethyl]piperidine: Lacks the methyl group on the nitrophenoxyethyl moiety.

    1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine: Lacks the methyl group on the piperidine ring.

    3-Methyl-1-[2-(4-methylphenoxy)ethyl]piperidine: Lacks the nitro group on the phenoxyethyl moiety.

Uniqueness

3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.C2H2O4/c1-12-5-6-15(14(10-12)17(18)19)20-9-8-16-7-3-4-13(2)11-16;3-1(4)2(5)6/h5-6,10,13H,3-4,7-9,11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXRXSXHYDDILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOC2=C(C=C(C=C2)C)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid
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3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid
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3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid
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3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid
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3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid
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3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid

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